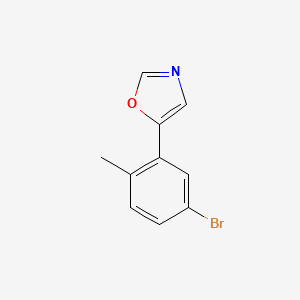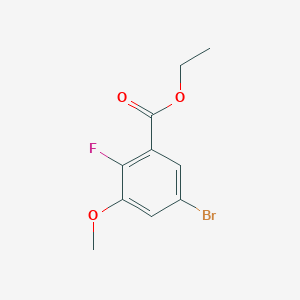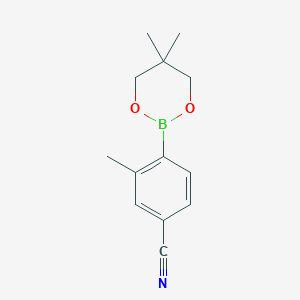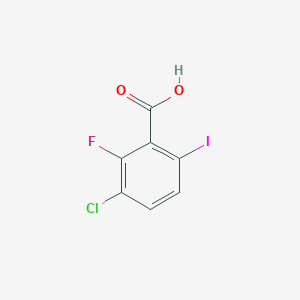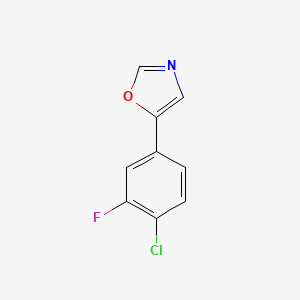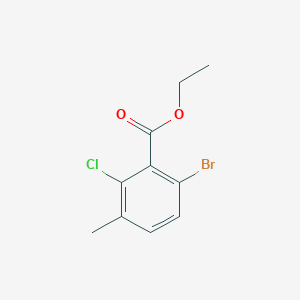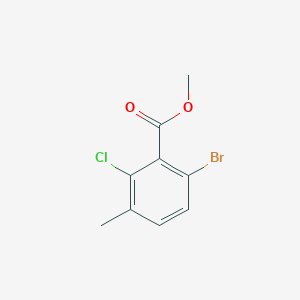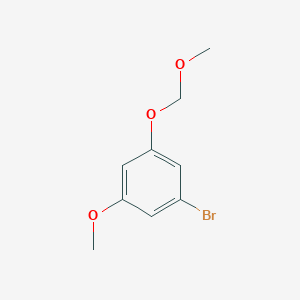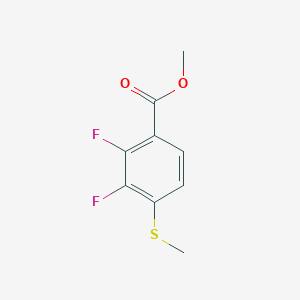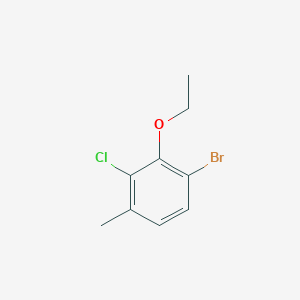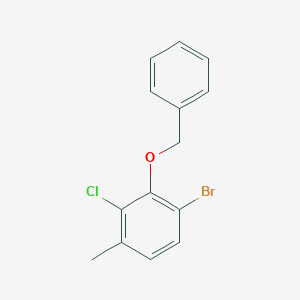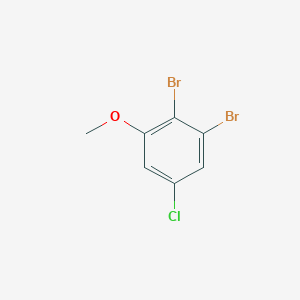
5-Chloro-2,3-dibromoanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3-dibromoanisole is a chemical compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 . Its IUPAC name is 1,2-dibromo-5-chloro-3-methoxybenzene . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored at a temperature between 2-8°C .科学研究应用
5-Chloro-2,3-dibromoanisole is a useful reagent for a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of fluorescent and photoluminescent compounds. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials.
作用机制
The mechanism of action of 5-Chloro-2,3-dibromoanisole is not fully understood, but it is believed to involve the formation of aryl radicals. The aryl radicals can then react with other molecules, such as oxygen and nitrogen, to form new compounds. The reaction of this compound with oxygen is believed to be the primary mechanism of action, as it results in the formation of reactive oxygen species, which can cause oxidative stress and damage to biological molecules.
Biochemical and Physiological Effects
This compound has been shown to cause oxidative stress in cell cultures and animal models. It has also been shown to induce apoptosis in some cell types. In addition, this compound has been shown to have anti-inflammatory effects, and it has been used to treat conditions such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
5-Chloro-2,3-dibromoanisole is a versatile and useful reagent for lab experiments, but it does have some limitations. The most significant limitation is its toxicity, as it can cause oxidative stress and damage to biological molecules. In addition, this compound is highly soluble in water and ethanol, so it can be difficult to remove from aqueous solutions.
未来方向
The future of 5-Chloro-2,3-dibromoanisole is promising, as it has a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. In the future, this compound could be used to synthesize more complex molecules, such as drugs and polymers. In addition, this compound could be used to develop new treatments for diseases, such as cancer and autoimmune disorders. Finally, this compound could be used to develop new materials, such as dyes and photoluminescent compounds.
合成方法
5-Chloro-2,3-dibromoanisole can be synthesized from a variety of starting materials, such as 2-bromo-5-chloroanisole, 1,2-dibromoethane, and 1,2-dibromopropane. The most common synthesis method is the reaction of 2-bromo-5-chloroanisole with 1,2-dibromoethane or 1,2-dibromopropane in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction typically produces a mixture of this compound and 2,3-dibromo-5-chloroanisole.
安全和危害
属性
IUPAC Name |
1,2-dibromo-5-chloro-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEXVOQSUCJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

